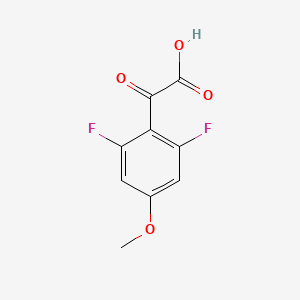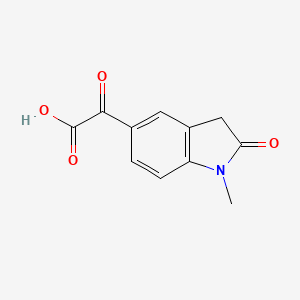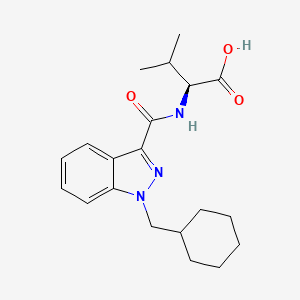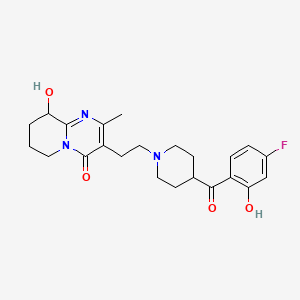
1H-Indole-d5-3-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-d5-3-acetamide is a labelled analogue of Indole-3-acetamide . It is a compound that is converted to indole-3-acetic acid by indole-3-acetamide hydrolase in auxin biosynthesis in plants . It has a molecular formula of C10 2H5 H5 N2 O and a molecular weight of 179.23 .
Synthesis Analysis
Indole-3-acetamide is an intermediate in the production of plant hormone indole acetic acid (IAA) . It is synthesized via coupling of indole-3-acetic acid with various substituted anilines in the presence of coupling reagent 1,1-carbonyldiimidazole .Molecular Structure Analysis
The molecular structure of 1H-Indole-d5-3-acetamide includes a 1H-indol-3-yl group at position 2 . The IUPAC name is 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetamide .Chemical Reactions Analysis
Indole-3-acetamide is a member of the class of indoles that is acetamide substituted by a 1H-indol-3-yl group at position 2 .Physical And Chemical Properties Analysis
1H-Indole-d5-3-acetamide has a molecular weight of 179.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 2 .Applications De Recherche Scientifique
Indole Synthesis and Classification
Indole compounds, including derivatives like "1H-Indole-d5-3-acetamide," are pivotal in organic chemistry due to their complexity and utility in synthesizing a broad range of biologically active molecules. The classification and synthesis methods for indoles have been extensively studied, leading to a framework that organizes indole synthesis strategies. This framework aids in understanding the historical and contemporary approaches to indole construction, highlighting the significance of indoles in chemical research Taber & Tirunahari, 2011.
Pharmacological Applications
Indole derivatives exhibit a wide spectrum of pharmacological activities, making them significant in medicinal chemistry. Research into phenoxy acetamide and its derivatives, including indole, showcases their potential as therapeutic agents due to their diverse chemical and biological properties. This underscores the importance of exploring indole derivatives for novel drug development Hezam Al-Ostoot et al., 2021.
Environmental and Biological Interactions
Indoles play a crucial role in environmental and biological systems. For instance, bacterial catabolism of indole compounds like indole-3-acetic acid illustrates the biochemical interactions within ecosystems and offers insights into the microbial degradation pathways and their implications for environmental health and biotechnological applications Laird et al., 2020.
Mécanisme D'action
Target of Action
1H-Indole-d5-3-acetamide, also known as Indole-3-acetamide, is a compound that plays a significant role in the biosynthesis of indole-3-acetic acid (IAA), a common natural plant growth hormone . The primary target of this compound is the enzyme indole-3-acetamide hydrolase , which catalyzes the conversion of indole-3-acetamide to IAA .
Mode of Action
Indole-3-acetamide interacts with its target, indole-3-acetamide hydrolase, to produce IAA . This interaction results in the activation of various biological processes, as IAA is a key regulator of plant growth and development . The compound binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Biochemical Pathways
The biochemical pathway involving 1H-Indole-d5-3-acetamide is primarily related to auxin biosynthesis in plants . The compound is converted to IAA by the enzyme indole-3-acetamide hydrolase . IAA then participates in various downstream effects, including the regulation of cell division, cell elongation, and differentiation .
Result of Action
The result of 1H-Indole-d5-3-acetamide’s action is the production of IAA, a crucial plant growth hormone . This leads to various molecular and cellular effects, including the stimulation of root and fruit formation and the activation of the plant’s immune system against biotic and abiotic factors harmful to the plant .
Action Environment
The action of 1H-Indole-d5-3-acetamide can be influenced by various environmental factors. For instance, the efficiency of its conversion to IAA may be affected by factors such as temperature, pH, and the presence of other compounds . Additionally, the overall efficacy and stability of the compound can be influenced by the specific characteristics of the plant species in which it is present .
Safety and Hazards
Indole-3-acetamide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)/i1D,2D,3D,4D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAMBXDOGPRZLP-SNOLXCFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)N)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-d5-3-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-](/img/structure/B565874.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)









